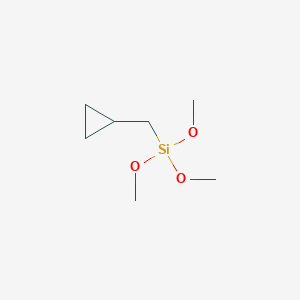
(Cyclopropylmethyl)(trimethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C7H16O3Si. It is a clear, colorless liquid that is used in various chemical applications, particularly as a silane coupling agent. The compound contains a cyclopropylmethyl group and three methoxy groups attached to a silicon atom, which makes it highly reactive and useful in a variety of chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(trimethoxy)silane typically involves the reaction of cyclopropylmethyl chloride with trimethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane. The general reaction can be represented as follows:
[ \text{Cyclopropylmethyl chloride} + \text{Trimethoxysilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically uses a fixed bed reactor where the reactants are continuously fed, and the product is collected. The use of catalysts such as nano-copper can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The cyclopropylmethyl group can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires appropriate nucleophiles or electrophiles depending on the desired product.
Major Products Formed
Hydrolysis: Forms silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Forms various substituted silanes depending on the reactants used.
Scientific Research Applications
(Cyclopropylmethyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silane coupling agents.
Biology: Utilized in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The primary mechanism of action of (Cyclopropylmethyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, bonding organic materials to inorganic surfaces. The cyclopropylmethyl group provides additional reactivity, enabling further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom but lacks the cyclopropylmethyl group.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups instead of methoxy groups.
(3-Mercaptopropyl)trimethoxysilane: Contains a mercaptopropyl group instead of a cyclopropylmethyl group.
Uniqueness
(Cyclopropylmethyl)(trimethoxy)silane is unique due to the presence of the cyclopropylmethyl group, which imparts additional reactivity and allows for more diverse chemical modifications compared to other silanes. This makes it particularly useful in applications requiring strong adhesion and mechanical strength .
Properties
CAS No. |
164074-35-5 |
|---|---|
Molecular Formula |
C7H16O3Si |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
cyclopropylmethyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-8-11(9-2,10-3)6-7-4-5-7/h7H,4-6H2,1-3H3 |
InChI Key |
GIAZMRFKAUCTFU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CC1CC1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















